2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-cyclopropylacetamide
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Overview
Description
2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-cyclopropylacetamide is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of 2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-cyclopropylacetamide typically involves the reaction of cyclopropylamine with a suitable triazole derivative. One common method involves the use of aminoguanidine hydrochloride and succinic anhydride as starting materials . The reaction conditions often include microwave irradiation to facilitate the nucleophilic opening of the succinimide ring and subsequent recyclization of the triazole ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-cyclopropylacetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-cyclopropylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-cyclopropylacetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-cyclopropylacetamide include other triazole derivatives such as 3-amino-1,2,4-triazole and its various substituted forms . These compounds share the triazole ring structure but differ in their substituents, which can significantly impact their chemical properties and applications.
Properties
Molecular Formula |
C7H11N5O |
---|---|
Molecular Weight |
181.20 g/mol |
IUPAC Name |
2-(3-amino-1,2,4-triazol-1-yl)-N-cyclopropylacetamide |
InChI |
InChI=1S/C7H11N5O/c8-7-9-4-12(11-7)3-6(13)10-5-1-2-5/h4-5H,1-3H2,(H2,8,11)(H,10,13) |
InChI Key |
LVAJBIALUSFRIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CN2C=NC(=N2)N |
Origin of Product |
United States |
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